molecular formula C12H13NO3 B13864110 5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester CAS No. 74272-77-8

5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester

Cat. No.: B13864110
CAS No.: 74272-77-8
M. Wt: 219.24 g/mol
InChI Key: YBKQIWQAEPMIFG-UHFFFAOYSA-N
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Description

Methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chiral oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxirane with a suitable amine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired stereochemistry and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the oxazole ring.

Scientific Research Applications

Methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
  • 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
  • 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Uniqueness

Methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific stereochemistry and the presence of both an oxazole ring and a phenyl group. This combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific biological activities .

Properties

CAS No.

74272-77-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

YBKQIWQAEPMIFG-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(O1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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